molecular formula C10H9NO2 B8682953 (2-Cyano-5-methyl-phenyl) acetate CAS No. 421551-85-1

(2-Cyano-5-methyl-phenyl) acetate

Cat. No.: B8682953
CAS No.: 421551-85-1
M. Wt: 175.18 g/mol
InChI Key: BOVUSSVLUZPEIE-UHFFFAOYSA-N
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Description

(2-Cyano-5-methyl-phenyl) acetate is an organic compound characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a phenyl ring, with an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-5-methyl-phenyl) acetate typically involves the esterification of 2-Cyano-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-5-methyl-phenyl) acetate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: 2-Cyano-5-methylbenzoic acid.

    Reduction: 2-Amino-5-methylphenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

(2-Cyano-5-methyl-phenyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyano-5-methyl-phenyl) acetate depends on its specific application. In chemical reactions, the cyano group acts as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the acetate ester. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-methylphenyl acetate: Similar structure with the methyl group in a different position.

    2-Cyano-5-methylbenzoic acid: Oxidized form of (2-Cyano-5-methyl-phenyl) acetate.

    2-Amino-5-methylphenyl acetate: Reduced form of this compound.

Uniqueness

This compound is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring, which can influence its reactivity and potential applications. The presence of the acetate ester also adds to its versatility in various chemical transformations.

Properties

CAS No.

421551-85-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(2-cyano-5-methylphenyl) acetate

InChI

InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)10(5-7)13-8(2)12/h3-5H,1-2H3

InChI Key

BOVUSSVLUZPEIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-Hydroxy-4-methylbenzonitrile (0.563 g, 4.23 mmol) in CH2Cl2 (21 mL) was added acetic anhydride (0.60 mL, 6.36 mmol) followed by triethylamine (1.20 mL, 8.61 mmol) and the resultant solution was stirred at room temperature for 30 minutes. The mixture was diluted with CH2Cl2 (60 mL), washed with saturated aqueous NaHCO3 (20 mL) and brine (2×20 mL). The organic phase was dried (Na2SO4) and concentrated and provided 0.72 g (97%) of (2-cyano-5-methyl-phenyl) acetate as a white solid. 1H NMR (CDCl3) δ 2.38 (s, 3H), 2.43 (s, 3H), 7.08 (s, 1H), 7.13 (d, 1H, J=9 Hz), 7.54 (d, 1H, J=9 Hz).
Quantity
0.563 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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